![molecular formula C22H26O B14277689 4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl CAS No. 159646-51-2](/img/structure/B14277689.png)
4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a pentyl group and a pent-4-yn-1-yloxy group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-pentylbiphenyl with pent-4-yn-1-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions where the pent-4-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentylbiphenyl: Lacks the pent-4-yn-1-yloxy group, making it less reactive in certain chemical reactions.
4-Pentyl-4’-methoxybiphenyl: Contains a methoxy group instead of the pent-4-yn-1-yloxy group, leading to different chemical and physical properties.
4-Pentyl-4’-hydroxybiphenyl: Has a hydroxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
Uniqueness
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a pentyl group and a pent-4-yn-1-yloxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
159646-51-2 |
|---|---|
Fórmula molecular |
C22H26O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-pentyl-4-(4-pent-4-ynoxyphenyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23-18-8-6-4-2/h2,10-17H,3,5-9,18H2,1H3 |
Clave InChI |
RDNBRDJMPPJSGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


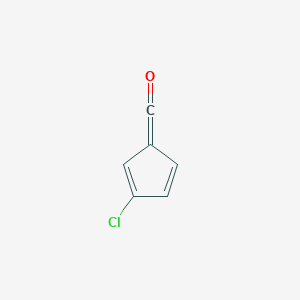

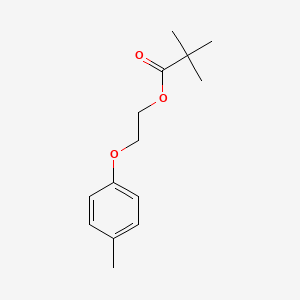
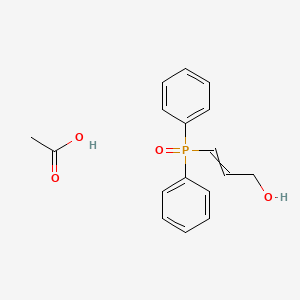
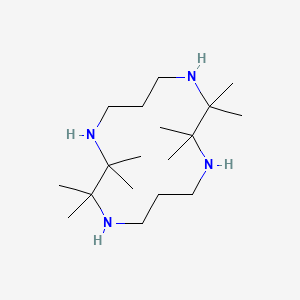
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)

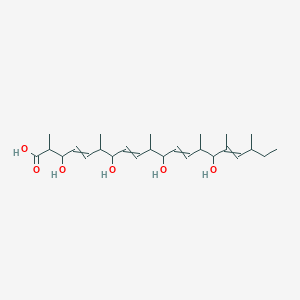
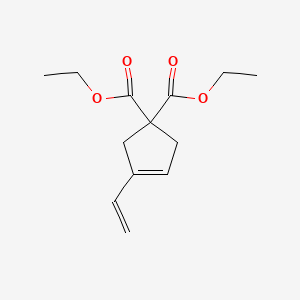

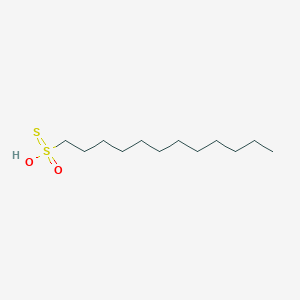

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
